molecular formula C22H23N3O4 B12181142 N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12181142
M. Wt: 393.4 g/mol
InChI Key: CEBHIXOSHLDRRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound’s high quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its specific structural features, such as the combination of a benzodioxepin ring with an indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N3O4/c26-21(13-15-6-7-19-20(12-15)29-11-3-10-28-19)23-8-9-24-22(27)18-14-16-4-1-2-5-17(16)25-18/h1-2,4-7,12,14,25H,3,8-11,13H2,(H,23,26)(H,24,27)

InChI Key

CEBHIXOSHLDRRN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3)OC1

Origin of Product

United States

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